An In-depth Technical Guide to the Physicochemical Properties of N-Carbobenzyloxy-Thiomorpholine-3-Carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of N-Carbobenzyloxy-Thiomorpholine-3-Carboxylic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of the essential physicochemical properties of N-carbobenzyloxy-thiomorpholine-3-carboxylic acid (Cbz-TMC-OH), a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the thiomorpholine scaffold and the widely utilized Cbz (Z) protecting group imparts a unique combination of structural and electronic features that influence its behavior in biological and chemical systems. This guide offers field-proven insights and methodologies for the synthesis, purification, and characterization of this compound, ensuring scientific integrity and reproducibility.
Introduction: A Scaffold of Interest in Drug Discovery
Thiomorpholine and its derivatives are recognized as valuable building blocks in the synthesis of novel therapeutic agents. The presence of the sulfur atom in the heterocyclic ring, compared to its oxo-analogue morpholine, can significantly alter key physicochemical parameters such as lipophilicity, metabolic stability, and hydrogen bonding capacity. When incorporated into a molecule, the thiomorpholine moiety can serve as a bioisosteric replacement for other cyclic systems, potentially improving pharmacokinetic and pharmacodynamic profiles.
The protection of the secondary amine with the carbobenzyloxy (Cbz) group is a common and robust strategy in peptide synthesis and the preparation of complex molecules. The Cbz group is stable under a variety of reaction conditions, yet can be removed under mild hydrogenolysis, making it an orthogonal protecting group to many acid- and base-labile moieties.[1][2] The introduction of the Cbz group also tends to increase the crystallinity of amino acid derivatives, which can facilitate their purification.[3][4]
This guide will systematically detail the synthesis of Cbz-TMC-OH and the experimental and computational approaches to determine its key physicochemical properties, including solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, comprehensive spectroscopic data (NMR, IR, MS) for its characterization are presented and discussed.
Synthesis and Purification of Cbz-TMC-OH
The synthesis of Cbz-TMC-OH is most commonly achieved via the Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[5] This involves the reaction of thiomorpholine-3-carboxylic acid with benzyl chloroformate under basic conditions.
Synthetic Protocol
Materials:
-
Thiomorpholine-3-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine-3-carboxylic acid (1.0 equivalent) in a 2:1 mixture of 1 M Na₂CO₃ and saturated NaHCO₃ aqueous solution at 0-5 °C. This mixed base buffer system effectively maintains the pH between 8 and 10, which is optimal for the reaction and minimizes racemization.[3]
-
Addition of Cbz-Cl: To the vigorously stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Cbz-TMC-OH can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid. The increased crystallinity imparted by the Cbz group often facilitates this purification step.[3][4]
Synthesis Workflow
Caption: Workflow for the synthesis of Cbz-TMC-OH.
Key Physicochemical Properties
The physicochemical properties of Cbz-TMC-OH are crucial for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
Tabulated Physicochemical Data
| Property | Value | Method | Reference |
| Molecular Formula | C₁₃H₁₅NO₄S | - | - |
| Molecular Weight | 281.33 g/mol | - | - |
| Melting Point | Not experimentally determined for the Cbz-protected form. The unprotected thiomorpholine-3-carboxylic acid has a melting point of 270-278 °C.[6] | DSC/Melting point apparatus | - |
| pKa (Predicted) | ~2.09 (for the unprotected form) | Computational | [6] |
| LogP (Predicted) | ~-0.224 (for the unprotected form) | Computational | [7] |
| Solubility | Data not available. Generally soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in water. | Experimental | - |
Solubility
The solubility of a compound is a critical factor in its bioavailability and formulation. The Cbz group, with its aromatic ring, increases the lipophilicity of the molecule, generally leading to higher solubility in organic solvents and lower solubility in aqueous media compared to the unprotected amino acid.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
-
Preparation: Add an excess amount of Cbz-TMC-OH to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethyl acetate) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved Cbz-TMC-OH using a suitable analytical method, such as HPLC with UV detection.
-
Calculation: The solubility is expressed in units of mg/mL or mol/L.
Acidity (pKa)
The pKa of the carboxylic acid moiety is a key determinant of the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the adjacent Cbz-protected nitrogen is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the unprotected form.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Dissolve a precisely weighed amount of Cbz-TMC-OH in a known volume of a suitable solvent, typically a co-solvent system like water/methanol to ensure solubility.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[8][9]
Caption: Workflow for pKa determination by titration.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties. A higher LogP value indicates greater lipid solubility.
Experimental Protocol for LogP Determination (HPLC Method):
-
System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values and measure their retention times.
-
Sample Analysis: Inject a solution of Cbz-TMC-OH and measure its retention time.
-
Calculation: A linear relationship exists between the logarithm of the retention time (or capacity factor) and the LogP of the standard compounds. The LogP of Cbz-TMC-OH can be interpolated from this calibration curve.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and purity of the synthesized Cbz-TMC-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Cbz group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm), the thiomorpholine ring protons (typically in the range of 2.5-4.5 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm, which is exchangeable with D₂O). Protons alpha to the carbonyl group are expected to be deshielded and resonate in the 2.0-3.0 ppm region.[10]
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Cbz group (~156 ppm), the aromatic carbons of the benzyl group (~128-136 ppm), the benzylic carbon (~67 ppm), the carboxylic acid carbonyl carbon (~170-180 ppm), and the carbons of the thiomorpholine ring.[11]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl, around 1700-1725 cm⁻¹.[12]
-
A strong C=O stretch from the carbamate (Cbz group) carbonyl, typically around 1680-1700 cm⁻¹.[13]
-
C-O stretching vibrations in the 1200-1300 cm⁻¹ region.
-
Aromatic C-H stretching just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Cbz-TMC-OH (C₁₃H₁₅NO₄S), the expected monoisotopic mass is 281.0722 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound can be observed as the protonated molecule [M+H]⁺ (m/z 282.0795) or the deprotonated molecule [M-H]⁻ (m/z 280.0650).
Conclusion
This technical guide provides a comprehensive overview of the synthesis and key physicochemical properties of N-carbobenzyloxy-thiomorpholine-3-carboxylic acid. The methodologies and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development. The strategic combination of the thiomorpholine scaffold and the Cbz protecting group results in a compound with distinct properties that can be leveraged in the design of novel therapeutics. The protocols outlined for synthesis and characterization are robust and can be readily implemented in a laboratory setting. Further experimental determination of the physicochemical properties of this specific molecule is encouraged to build upon the foundational information provided in this guide.
References
- Suzuki, T., Tanaka III, K., Hashimoto, Y., Morita, N., & Tamura, O. (2020). Selective N-Protection of Amino Groups with O-Alkyl S-(Pyridin-2-yl)
- Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for the Hydrogenation of Alkenes, Alkynes and Benzyl Ethers with In Situ-Prepared Pd/C. Chemistry – A European Journal, 16(41), 12440-12445.
- Abell, A. D., & Pehere, A. D. (2011). An improved large-scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
- Vedaraman, N., Gadkari, P., Manohar, B., Sandhya, K., Brunner, G., & Sankar, K. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
-
ResearchGate. (2025). Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. Retrieved from [Link]
- Buděšínský, M., & Hodr, J. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6614-6622.
-
The Complete Guide to Everything. (2020, August 12). How to find pKa and Ka from a Titration Curve [Video]. YouTube. [Link]
- Van der Veken, P. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry, 85(9), 1737-1753.
-
ResearchGate. (n.d.). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. Retrieved from [Link]
-
Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]
-
Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
PubChem. (n.d.). Thiomorpholine-3-carboxylate. Retrieved from [Link]
- Baghdad Science Journal. (2016).
- Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
-
ResearchGate. (n.d.). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
-
LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]
- MDPI. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 868.
- MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2845.
-
ResearchGate. (2025). The influence of hydrolysis and derivatization on the determination of amino acid content and isotopic ratios in dual‐labeled (C, N) white clover. Retrieved from [Link]
-
PubChemLite. (n.d.). Thiomorpholine-3-carboxylic acid (C5H9NO2S). Retrieved from [Link]
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- The Royal Society of Chemistry. (2017).
-
ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]
- Indian Journal of Pure & Applied Physics. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 911-917.
- OpenStax. (2023). 21.
- Toth, G., et al. (2018). Synthesis of 3-O-Carboxyalkyl Morphine Derivatives and Characterization of Their Acid-Base Properties. Journal of Heterocyclic Chemistry, 55(1), 123-130.
- PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.
-
Chongqing Chemdad Co., Ltd. (n.d.). Thiomorpholine-3-carboxylic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. hmdb.ca [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. Thiomorpholine-3-carboxylic acid Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemscene.com [chemscene.com]
- 8. youtube.com [youtube.com]
- 9. pure.tue.nl [pure.tue.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
